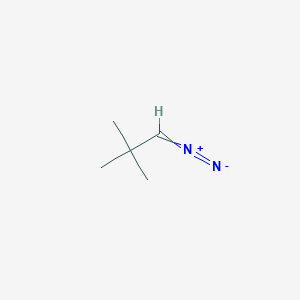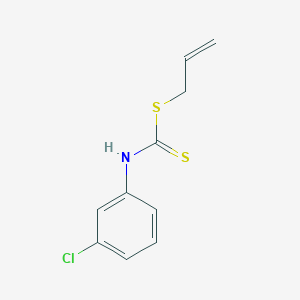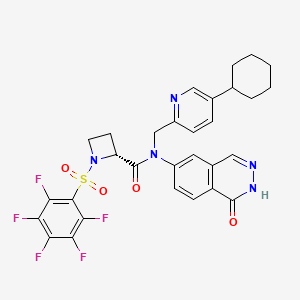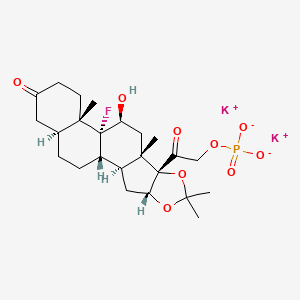
Drocinonide phosphate potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drocinonide phosphate potassium is a synthetic glucocorticoid used primarily as an anti-inflammatory agent. It is particularly effective as an ocular anti-inflammatory agent and does not significantly elevate intraocular pressure . This compound forms an insoluble complex with neomycin sulfate in aqueous solutions, which can be stabilized using dibasic sodium phosphate without affecting the stability or bioactivity of the steroid or antibiotic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of drocinonide phosphate potassium involves the reaction of drocinonide with potassium phosphate under controlled conditions. The process typically requires the use of solvents and catalysts to facilitate the reaction and ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: Drocinonide phosphate potassium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Drocinonide phosphate potassium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of glucocorticoid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Used in the development of anti-inflammatory drugs, particularly for ocular conditions.
Industry: Employed in the formulation of ophthalmic preparations to stabilize antibiotic-steroid combinations.
Mécanisme D'action
Drocinonide phosphate potassium exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various cytokines and enzymes involved in the inflammatory pathway. This results in reduced inflammation and immune response .
Comparaison Avec Des Composés Similaires
Fluorometholone: Another glucocorticoid used for ocular inflammation.
Prednisolone: A widely used glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory effects.
Uniqueness: Drocinonide phosphate potassium is unique in its ability to form stable complexes with antibiotics like neomycin sulfate, making it particularly useful in ophthalmic formulations. This property distinguishes it from other glucocorticoids, which may not have the same stabilizing effect in combination therapies .
Propriétés
Numéro CAS |
2260-24-4 |
|---|---|
Formule moléculaire |
C24H34FK2O9P |
Poids moléculaire |
594.7 g/mol |
Nom IUPAC |
dipotassium;[2-[(1S,2S,4R,8S,9S,11S,12R,13S,18S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-8-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C24H36FO9P.2K/c1-20(2)33-19-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15,25)17(27)11-22(16,4)24(19,34-20)18(28)12-32-35(29,30)31;;/h13,15-17,19,27H,5-12H2,1-4H3,(H2,29,30,31);;/q;2*+1/p-2/t13-,15-,16-,17-,19+,21-,22-,23-,24+;;/m0../s1 |
Clé InChI |
HLHXSFATMSXCPL-AIMLYJDOSA-L |
SMILES isomérique |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)COP(=O)([O-])[O-])C)O)F.[K+].[K+] |
SMILES canonique |
CC1(OC2CC3C4CCC5CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COP(=O)([O-])[O-])C)O)F)C)C.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



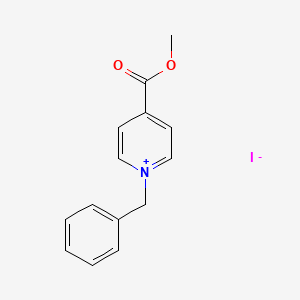
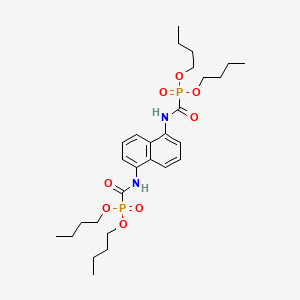
![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
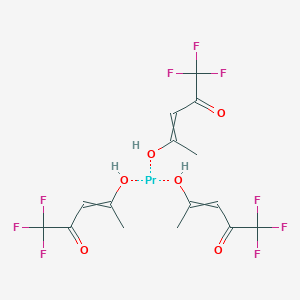
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)
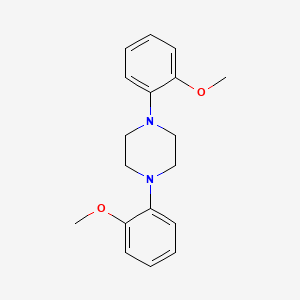
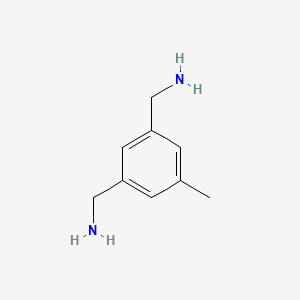
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
